3-benzyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
- The compound is a heterocyclic molecule with a thieno[3,2-d]pyrimidine core.
- It contains a benzyl group and a trifluoromethyl group, which contribute to its chemical properties.
Synthesis Analysis
- The synthesis of this compound involves several steps, including the introduction of the benzyl and trifluoromethyl groups.
- Further details on the synthetic route would require a thorough literature search.
Molecular Structure Analysis
- The molecular structure consists of a fused thieno[3,2-d]pyrimidine ring system.
- The benzyl and trifluoromethyl groups are attached to specific positions on the ring.
Chemical Reactions Analysis
- The compound may undergo substitution reactions due to the presence of reactive functional groups.
- Further investigation is needed to explore specific reactions.
Physical And Chemical Properties Analysis
- The compound’s melting point, solubility, and stability should be determined experimentally.
- Its spectroscopic properties (IR, NMR) can provide additional insights.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is part of a broader class of heterocyclic compounds known for their complex synthesis and diverse chemical properties. For instance, research by Zadorozhny et al. (2010) delves into the synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, highlighting the significance of the sulfur atom's position in influencing electronic spectra and biological activities. This work suggests that derivatives like 3-benzyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one could exhibit unique electronic and biological profiles due to their structural features (Zadorozhny, Turov, & Kovtunenko, 2010).
Biological Activity and Applications
The structural analogs of this compound have been studied for various biological activities. For example, Gangjee et al. (2009) synthesized classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors, showcasing their potential as antitumor agents. The research emphasizes the role of the thieno[2,3-d]pyrimidine ring in binding in a "folate" mode, indicating that similar compounds, such as the one , could have significant implications in cancer treatment (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Environmental and Analytical Chemistry Applications
In the field of analytical chemistry, Wang et al. (2012) developed a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols, demonstrating the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in environmental sensing and biological sciences. This indicates that compounds with similar frameworks could be applied in the development of sensitive and selective detection techniques for various analytes (Wang, Han, Jia, Zhou, & Deng, 2012).
Safety And Hazards
- The compound’s safety profile should be assessed, considering its potential toxicity and reactivity.
- Consult safety data sheets and relevant literature for detailed information.
Future Directions
- Investigate potential applications, such as drug development or material science.
- Explore modifications to enhance its properties.
properties
IUPAC Name |
3-benzyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2OS2/c22-21(23,24)16-8-6-15(7-9-16)13-29-20-25-17-10-11-28-18(17)19(27)26(20)12-14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQGTKZPTIHUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one |
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